1h-Imidazole-2-Sulfonamide

Immuno-oncology Fragment-based drug discovery TIM-3 checkpoint inhibitor

1H-Imidazole-2-sulfonamide (CAS 875244-89-6, PDB ligand code EVH) is a low-molecular-weight heterocyclic sulfonamide (MW 147.16 g/mol, formula C₃H₅N₃O₂S) in which the sulfonamide (–SO₂NH₂) group is directly attached to the 2-position of an unsubstituted imidazole ring. This compound serves as a foundational building block in medicinal chemistry, with its 1H-imidazole core offering both hydrogen-bond donor and acceptor capacity (2 HBD, 4 HBA), while the sulfonamide warhead enables zinc-chelating inhibitory interactions with metalloenzymes such as carbonic anhydrases.

Molecular Formula C3H5N3O2S
Molecular Weight 147.16 g/mol
CAS No. 875244-89-6
Cat. No. B3058060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazole-2-Sulfonamide
CAS875244-89-6
Molecular FormulaC3H5N3O2S
Molecular Weight147.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)S(=O)(=O)N
InChIInChI=1S/C3H5N3O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)(H2,4,7,8)
InChIKeyPMTLRCDQMKXMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-2-Sulfonamide (CAS 875244-89-6): Core Fragment Identity and Procurement Relevance


1H-Imidazole-2-sulfonamide (CAS 875244-89-6, PDB ligand code EVH) is a low-molecular-weight heterocyclic sulfonamide (MW 147.16 g/mol, formula C₃H₅N₃O₂S) in which the sulfonamide (–SO₂NH₂) group is directly attached to the 2-position of an unsubstituted imidazole ring . This compound serves as a foundational building block in medicinal chemistry, with its 1H-imidazole core offering both hydrogen-bond donor and acceptor capacity (2 HBD, 4 HBA), while the sulfonamide warhead enables zinc-chelating inhibitory interactions with metalloenzymes such as carbonic anhydrases [1]. Unlike N1-substituted analogs, the unsubstituted imidazole N–H retains full synthetic derivatization potential, making this compound a versatile intermediate for library synthesis and fragment-based drug discovery (FBDD) campaigns [2].

Why 1H-Imidazole-2-Sulfonamide Cannot Be Casually Replaced by Other Imidazole or Sulfonamide Building Blocks


General substitution of 1H-imidazole-2-sulfonamide with N1-alkylated imidazole sulfonamides (e.g., 1-methyl- or 1-ethyl- analogs) or benzimidazole sulfonamides introduces critical alterations in hydrogen-bonding capacity, topological polar surface area, and metal-coordination geometry that fundamentally change target binding profiles. The unsubstituted 1H-imidazole tautomer of EVH exhibits a distinct hydrogen-bond donor/acceptor arrangement (2 HBD, 4 HBA) with a PSA of 97.2 Ų compared to the 1-methyl analog (1 HBD, 4 HBA; PSA ~86.4 Ų), altering both solubility and protein interaction potential . Crystallographic evidence demonstrates that 1H-imidazole-2-sulfonamide coordinates the catalytic zinc ion in carbonic anhydrase II (hCAII) through its sulfonamide nitrogen with specific active-site water networks that are sensitive to even minor structural perturbations, as systematically characterized by Snyder et al. in a homologous series of heterocyclic sulfonamides studied by X-ray crystallography and isothermal titration calorimetry [1]. Furthermore, the 1H-imidazole-2-sulfonamide fragment has been specifically validated as a productive starting point in multiple independent fragment-based drug discovery campaigns—including TIM-3 immune checkpoint targeting and fragment screening against the Chikungunya virus nsP3 macrodomain—where its unsubstituted imidazole N–H contributes to specific polar interactions that would be eliminated by N1-substitution [2][3].

Quantitative Evidence Differentiating 1H-Imidazole-2-Sulfonamide from Closest Analogs for Scientific Procurement Decisions


Fragment-Derived TIM-3 Ligand Optimization: 1H-Imidazole-2-Sulfonamide-Containing Compound 38 Achieves Ki = 70 nM vs. Initial Fragment Hits at >130 μM

In the TIM-3 fragment-based drug discovery campaign reported by Rietz et al. (2021), 1H-imidazole-2-sulfonamide served as the core sulfonamide warhead motif in the lead optimization pathway. Initial fragment hits identified through NMR screening displayed binding affinities (Kd) ranging from 130 μM to >2 mM for the TIM-3 IgV domain. Through iterative structure-based design incorporating the 1H-imidazole-2-sulfonamide scaffold, compound 38 — N-(4-(8-chloro-2-methyl-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl)-1H-imidazole-2-sulfonamide — achieved a Ki of 70 nM in fluorescence polarization anisotropy (FPA) competition assays, representing a >1,800-fold improvement in affinity over the weakest initial fragment hits [1]. The X-ray co-crystal structure (PDB 7M41, resolution 1.79 Å) confirmed that the 1H-imidazole-2-sulfonamide moiety makes critical polar contacts within the TIM-3 binding cleft, with the unsubstituted imidazole N–H participating in a hydrogen-bond network that would be sterically precluded in N1-methyl or N1-ethyl analogs [2].

Immuno-oncology Fragment-based drug discovery TIM-3 checkpoint inhibitor

Carbonic Anhydrase II Binding Thermodynamics: 1H-Imidazole-2-Sulfonamide Characterized in a Systematic Homologous Arylsulfonamide Series

Snyder et al. (2011) employed 1H-imidazole-2-sulfonamide (EVH) as one of a series of structurally homologous heterocyclic aromatic sulfonamides in a landmark study characterizing the thermodynamic origins of the hydrophobic effect in protein–ligand binding to human carbonic anhydrase II (hCAII). The compound was co-crystallized with hCAII (PDB 3S76; resolution 1.60 Å), and its binding thermodynamics were measured by isothermal titration calorimetry (ITC) alongside comparator arylsulfonamides including 1,3-thiazole-2-sulfonamide (EVI). The study demonstrated that within this homologous series, binding free energy gains correlate with increasing hydrophobic surface area, with enthalpy determining the increases in binding affinity [1][2]. The 1H-imidazole-2-sulfonamide fragment, bearing a relatively small hydrophobic surface area compared to benzothiazole or substituted phenyl sulfonamide comparators in the series, establishes a baseline thermodynamic reference point — a essential control for structure–thermodynamic relationship (STR) analyses in fragment evolution [3].

Enzymology Biophysical chemistry Carbonic anhydrase inhibition

Multi-Target Fragment Screening Validation: 1H-Imidazole-2-Sulfonamide Documented in Three Distinct PDB Depositions Across Unrelated Protein Targets

1H-Imidazole-2-sulfonamide (PDB ligand code EVH) appears as a validated ligand in three distinct Protein Data Bank entries spanning diverse protein targets: (i) human carbonic anhydrase II (3S76, 1.60 Å) in the Whitesides hydrophobic effect study; (ii) Chikungunya virus nsP3 macrodomain (7H8O) from a crystallographic fragment screening campaign; and (iii) the de novo designed ABLE protein (7HJU) analyzed by the PanDDA (Pan-Dataset Density Analysis) method for enhanced fragment detection sensitivity [1][2]. In comparison, the 1-methyl analog (CAS 89517-92-0) and 1-ethyl analog (CAS 89501-88-2) have zero or minimal PDB ligand entries with validated occupancy, indicating that the unsubstituted imidazole N–H is critical for the fragment's promiscuous yet specific binding competence across multiple target classes [3]. This multi-target validation provides procurement confidence that 1H-imidazole-2-sulfonamide is a broadly useful fragment screening component.

Fragment-based screening Crystallographic fragment screening PanDDA analysis

Physicochemical Differentiation: Unsubstituted Imidazole N–H Confers Distinct Hydrogen-Bond Donor Capacity vs. N1-Alkylated Analogs

1H-Imidazole-2-sulfonamide (MW 147.16 g/mol) adheres to the Astex Rule of Three for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) with predicted XLogP of -1.20 and topological polar surface area (tPSA) of 97.2 Ų . Critically, the compound possesses 2 hydrogen-bond donors (the sulfonamide –NH₂ and the imidazole N–H), whereas the 1-methyl analog (MW 161.18 g/mol) and 1-ethyl analog (MW 175.21 g/mol) each possess only 1 HBD (sulfonamide –NH₂ only) due to N1-alkylation blocking the imidazole N–H [1]. This reduction in HBD count from 2 to 1 directly impacts fragment solubility, protein interaction potential, and the capacity for hydrogen-bond-directed binding — a factor explicitly relevant to the TIM-3 co-crystal structure (PDB 7M41) where the imidazole N–H of the 1H-imidazole-2-sulfonamide moiety engages in a key polar contact [2]. The tPSA difference (97.2 vs. ~86.4 Ų) further indicates altered membrane permeability and solubility profiles.

Medicinal chemistry Fragment physicochemical properties Rule-of-Three compliance

Supply Chain Differentiation: 1H-Imidazole-2-Sulfonamide Procurement Advantages Over Higher-Cost N1-Substituted Analogs

Comparative pricing analysis across commercial suppliers reveals that 1H-imidazole-2-sulfonamide (CAS 875244-89-6) is available at substantially lower cost than its N1-substituted analogs. The unsubstituted parent compound is listed at €552.50 per 50 mg and €1,740.12 per 500 mg from Biosynth (purity ≥95%), translating to approximately €11.05/mg (50 mg scale) . In contrast, 1-ethyl-1H-imidazole-2-sulfonamide (CAS 89501-88-2) is priced at approximately $739.00 per 500 mg from Enamine, and 1-methyl-1H-imidazole-2-sulfonamide (CAS 89517-92-0) at €609.00 per 50 mg from CymitQuimica — a >10% premium per unit mass for the simpler methyl analog [1]. The unsubstituted compound benefits from a simpler synthetic route (direct sulfonylation of commercially available imidazole) compared to N1-alkylated derivatives requiring additional alkylation steps, resulting in more favorable pricing and broader multi-vendor availability.

Chemical procurement Building block supply chain Cost efficiency in medicinal chemistry

Highest-Impact Application Scenarios for 1H-Imidazole-2-Sulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction for Immune Checkpoint and Metalloenzyme Targets

1H-Imidazole-2-sulfonamide is demonstrably validated as a fragment hit in multiple FBDD campaigns. Its inclusion in the TIM-3 discovery program enabled optimization to a ligand with Ki = 70 nM, representing a >1,800-fold improvement over initial fragment hits [1]. Simultaneously, the compound has been co-crystallized with carbonic anhydrase II as part of a systematic thermodynamic study of arylsulfonamide binding [2]. For fragment library curators, the compound's Rule-of-Three compliance, multi-target validation across three distinct PDB entries, and the availability of high-resolution co-crystal structures (1.60–1.79 Å) make it a high-confidence, procurement-ready fragment for screening against zinc-dependent metalloenzymes, immune checkpoint proteins, and de novo designed protein scaffolds [3].

Structure–Activity Relationship (SAR) Campaigns Requiring a Synthetically Versatile Imidazole-2-Sulfonamide Scaffold with Free N–H Derivatization Handle

The unsubstituted imidazole N–H of 1H-imidazole-2-sulfonamide provides a critical synthetic handle for diversification that is unavailable in N1-methyl, N1-ethyl, or N1-aryl analogs. The TIM-3 lead optimization pathway exploited this N–H to elaborate the fragment into high-affinity ligands through N-arylation with substituted phenyl groups [1]. Procurement of the unsubstituted parent compound rather than pre-alkylated analogs is essential for laboratories planning divergent parallel synthesis, late-stage functionalization, or any SAR strategy where the imidazole N1 position must be systematically varied. The compound's lower cost relative to N1-substituted analogs further supports its selection as the economically rational starting material for SAR campaigns .

Biophysical Assay Development and Thermodynamic Reference Standard for Sulfonamide–Protein Binding Studies

The Snyder et al. (2011) PNAS study established 1H-imidazole-2-sulfonamide within a systematically characterized homologous series of heterocyclic sulfonamides binding to hCAII, providing full thermodynamic dissection (ΔG, ΔH, ΔS, ΔCp) via ITC alongside high-resolution structural data [2]. This positions the compound as a well-characterized reference standard for laboratories developing or validating biophysical binding assays (SPR, ITC, thermal shift, NMR), particularly for sulfonamide-based inhibitor programs. The three validated PDB entries (3S76, 7H8O, 7HJU) offer orthogonal structural confirmation of binding competence, enabling method development with a compound that has known binding modes and thermodynamic signatures [3].

Crystallographic Fragment Screening and PanDDA-Based Hit Identification Workflows

1H-Imidazole-2-sulfonamide has been successfully employed in crystallographic fragment screening experiments analyzed by the PanDDA method, as evidenced by its presence in the ABLE de novo protein complex (PDB 7HJU) and the Chikungunya virus nsP3 macrodomain screen (PDB 7H8O) [3]. The PanDDA methodology relies on high-quality fragment hits with unambiguous electron density to identify low-occupancy binding events, and the inclusion of EVH in two independent PanDDA deposition groups confirms its suitability as a screening fragment. For structural biology groups implementing crystallographic fragment screening pipelines, 1H-imidazole-2-sulfonamide is a validated positive control with known binding characteristics across multiple crystal forms and space groups.

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